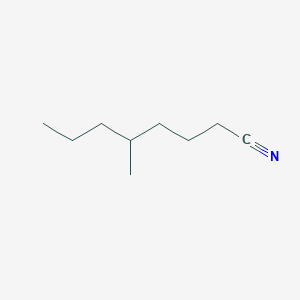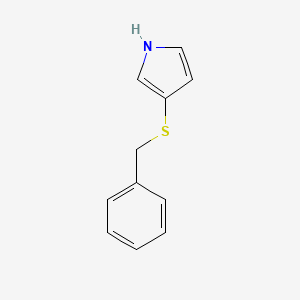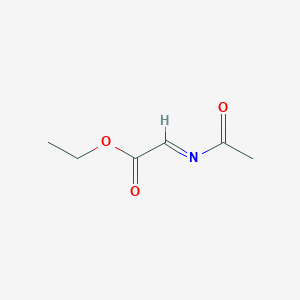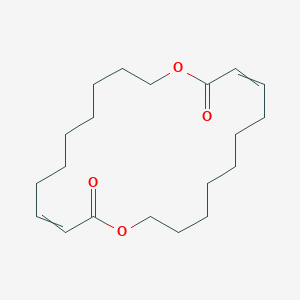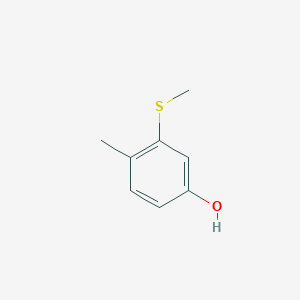
(2S)-2-Hydroxybut-3-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Hydroxybut-3-ynoic acid: is an organic compound with the molecular formula C₄H₆O₃. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure, which includes both a hydroxyl group and an alkyne group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxybut-3-ynoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-Butyn-1,4-diol using a chiral catalyst. The reaction typically requires a hydrogen source and a chiral catalyst to ensure the formation of the (2S) enantiomer.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. These methods are preferred due to their efficiency and lower environmental impact compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-Hydroxybut-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 2-Butyn-1,4-dione.
Reduction: Formation of (2S)-2-Hydroxybut-3-ene or (2S)-2-Hydroxybutane.
Substitution: Formation of (2S)-2-Chlorobut-3-ynoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-2-Hydroxybut-3-ynoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving hydroxyl and alkyne groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-Hydroxybut-3-ynoic acid involves its interaction with various molecular targets through its hydroxyl and alkyne groups. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures, affecting biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-Hydroxybut-3-ynoic acid: The enantiomer of (2S)-2-Hydroxybut-3-ynoic acid with similar chemical properties but different biological activity.
2-Butyn-1,4-diol: A related compound without the chiral center, used in similar chemical reactions.
3-Hydroxybut-2-ynoic acid: A structural isomer with the hydroxyl group on a different carbon atom.
Uniqueness: this compound is unique due to its chiral center and the presence of both a hydroxyl and an alkyne group. This combination of features allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
81968-39-0 |
|---|---|
Molekularformel |
C4H4O3 |
Molekulargewicht |
100.07 g/mol |
IUPAC-Name |
(2S)-2-hydroxybut-3-ynoic acid |
InChI |
InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h1,3,5H,(H,6,7)/t3-/m0/s1 |
InChI-Schlüssel |
LWNHDEQKHFRYMD-VKHMYHEASA-N |
Isomerische SMILES |
C#C[C@@H](C(=O)O)O |
Kanonische SMILES |
C#CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


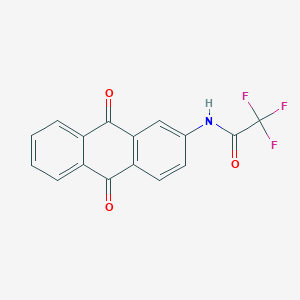
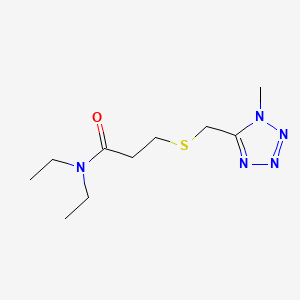
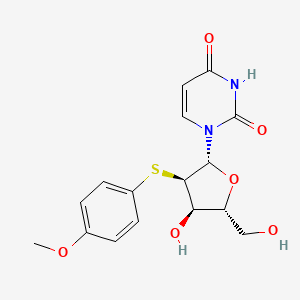
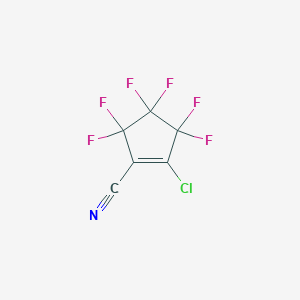
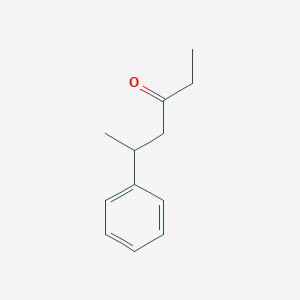
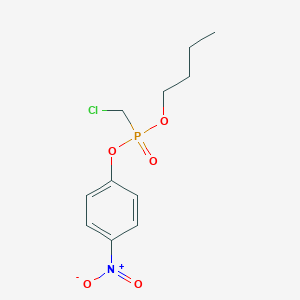
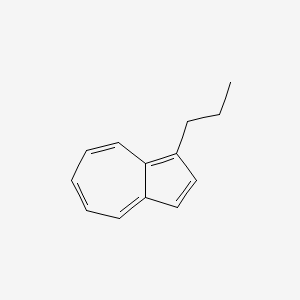
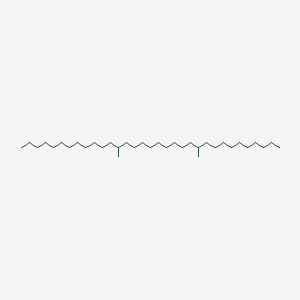
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
